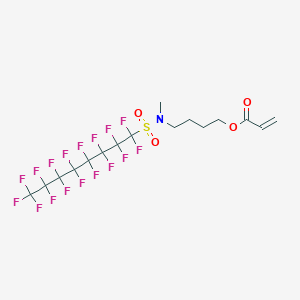![molecular formula C7H8NNa3O6 B15289414 trisodium;(2S)-2-[bis(carboxylato(113C)methyl)amino]propanoate](/img/structure/B15289414.png)
trisodium;(2S)-2-[bis(carboxylato(113C)methyl)amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium;(2S)-2-[bis(carboxylato(113C)methyl)amino]propanoate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a trisodium salt and a bis(carboxylato(113C)methyl)amino group attached to a propanoate backbone. Its unique chemical properties make it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;(2S)-2-[bis(carboxylato(113C)methyl)amino]propanoate typically involves the reaction of a suitable amino acid derivative with a carboxylating agent under controlled conditions. The reaction is usually carried out in an aqueous medium with the addition of sodium hydroxide to facilitate the formation of the trisodium salt. The reaction conditions, including temperature and pH, are carefully controlled to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Trisodium;(2S)-2-[bis(carboxylato(113C)methyl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions often require catalysts to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxides, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
Trisodium;(2S)-2-[bis(carboxylato(113C)methyl)amino]propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biochemical assays and as a buffer in biological experiments.
Mechanism of Action
The mechanism of action of trisodium;(2S)-2-[bis(carboxylato(113C)methyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Trisodium;(2S)-2-[bis(carboxylato(113C)methyl)amino]propanoate can be compared with other similar compounds, such as:
Polyoxometalates: These compounds also contain carboxylato groups and have applications in catalysis and magnetochemistry.
Pyrazolo[1,5-a]pyrimidine: This compound has a similar “amino–nitro–amino” arrangement and is used in the development of heat-resistant explosives.
α,β-Unsaturated carbonyl compounds: These compounds are key building blocks in organic chemistry and have similar catalytic synthesis methodologies.
The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which make it suitable for a wide range of applications in different scientific fields.
Properties
Molecular Formula |
C7H8NNa3O6 |
|---|---|
Molecular Weight |
273.10 g/mol |
IUPAC Name |
trisodium;(2S)-2-[bis(carboxylato(113C)methyl)amino]propanoate |
InChI |
InChI=1S/C7H11NO6.3Na/c1-4(7(13)14)8(2-5(9)10)3-6(11)12;;;/h4H,2-3H2,1H3,(H,9,10)(H,11,12)(H,13,14);;;/q;3*+1/p-3/t4-;;;/m0.../s1/i2+1,3+1;;; |
InChI Key |
OHOTVSOGTVKXEL-PVUIRWQTSA-K |
Isomeric SMILES |
C[C@@H](C(=O)[O-])N([13CH2]C(=O)[O-])[13CH2]C(=O)[O-].[Na+].[Na+].[Na+] |
Canonical SMILES |
CC(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


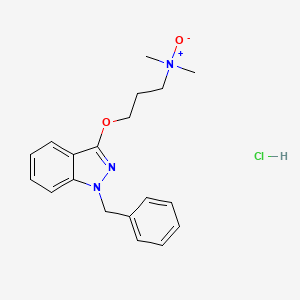


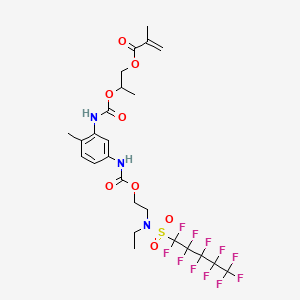
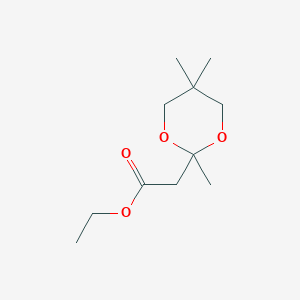
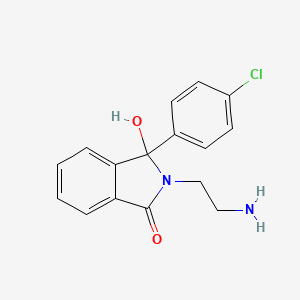
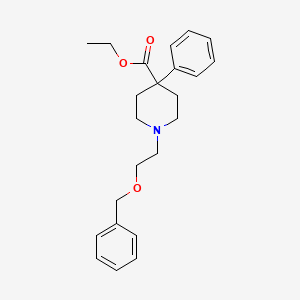
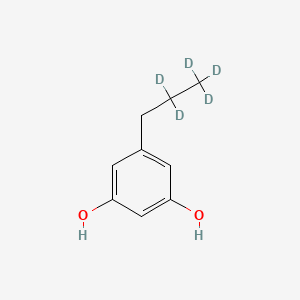
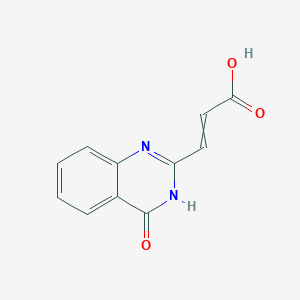
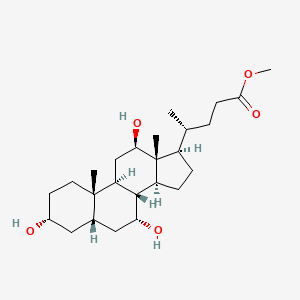
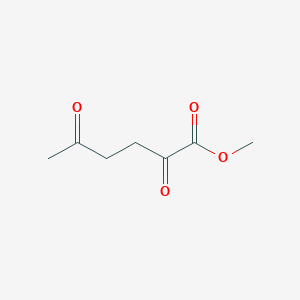
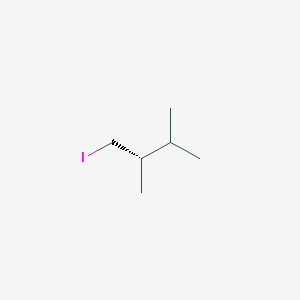
![[(2R,3S,4R)-3,4-diacetyloxy-5-oxo-2-[(2S,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxypentyl] acetate](/img/structure/B15289421.png)
